8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound belonging to the class of 1,4-benzoxazin-3-ones. This class of compounds has garnered considerable attention in scientific research due to its diverse range of biological activities [, ]. Specifically, 8-amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one serves as a key intermediate in the synthesis of numerous other bioactive compounds with potential therapeutic applications [].
8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzo[b][1,4]oxazines. This compound is characterized by a benzene ring fused to a 1,4-oxazine ring, which contains an amino group and a methyl substituent. The structural complexity of this compound makes it of interest in various fields of organic chemistry, particularly in drug discovery and development.
The synthesis and characterization of 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one have been documented in several research articles, highlighting its potential as a pharmacologically active compound. The compound can be synthesized from readily available starting materials using various synthetic methods.
8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is classified as an oxazine derivative. Its structure includes:
The synthesis of 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves cyclization reactions starting from appropriate precursors such as anthranilic acid derivatives or substituted phenols. Common methods include:
For example, one synthetic route may involve heating anthranilic acid with an orthoester in the presence of an acid catalyst at elevated temperatures. The reaction conditions can vary significantly based on the desired product yield and purity.
The molecular formula is , with a molecular weight of approximately 178.20 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can participate in various chemical reactions due to its functional groups:
For instance, in nucleophilic substitution reactions, the amino group can attack electrophilic centers in other molecules, leading to new products with potential biological activity.
The mechanism of action for compounds like 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one often involves interactions with biological targets such as enzymes or receptors.
Studies have demonstrated that derivatives of this compound exhibit significant biological activity, including inhibition of platelet aggregation at specific concentrations (IC50 values).
8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is typically characterized by:
The compound's reactivity is influenced by its functional groups:
8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has potential applications in:
This compound exemplifies the versatility and significance of heterocyclic compounds in medicinal chemistry and organic synthesis, highlighting ongoing research into its synthesis and applications in drug discovery.
The 1,4-benzoxazin-3-one core has emerged as a privileged scaffold in medicinal chemistry due to its structural versatility and broad bioactivity profile. Early explorations identified this heterocyclic system as a mimic of natural nucleotides, enabling targeted interactions with biological macromolecules. Historically, derivatives demonstrated promise as antimicrobial, antitumor, and cardiovascular agents [3] [9]. The scaffold’s significance expanded with the discovery of its kinase inhibitory capabilities, particularly against cancer-associated targets like PI3K/mTOR and CDK9. For instance, 4-phenyl-substituted derivatives were developed as potent dual PI3K/mTOR inhibitors (e.g., compound 8d-1), showing nanomolar-range activity in cancer models [3]. Concurrently, 2H-benzo[b][1,4]oxazin-3(4H)-ones were optimized as CDK9 inhibitors (e.g., 32k), where transient inhibition suppressed oncoproteins like Mcl-1 in hematologic malignancies [1]. The scaffold’s synthetic adaptability allowed derivatization at N-4, C-6, and C-8 positions, enabling systematic structure-activity relationship (SAR) studies across therapeutic areas [3] [5].
Table 1: Therapeutic Applications of Benzoxazin-3-one Derivatives
Therapeutic Area | Key Compound | Biological Target | Activity |
---|---|---|---|
Oncology | 32k | CDK9 | IC₅₀ = 18 nM; apoptosis induction |
Oncology | 8d-1 | PI3K/mTOR | Tumor growth inhibition (xenograft) |
Cardiovascular | 7a | Platelet ADP receptor | IC₅₀ = 10.14 μmol/L (antiplatelet) |
Antibacterial | 6b | Undefined bacterial targets | In silico docking support |
Hybrid architectures merging 1,2,3-triazole with benzoxazinone have unlocked enhanced target engagement and improved pharmacokinetic profiles. The triazole moiety contributes:
In PI3K/mTOR inhibitors, C-6-linked triazole-quinoline hybrids demonstrated superior potency versus non-hybrid analogs by simultaneously occupying hydrophobic and adenine-binding regions of the kinase ATP pocket [3]. Similarly, microwave-assisted synthesis enabled sustainable construction of triazole-benzoxazinone hybrids (e.g., 6b), leveraging nucleophilic aromatic substitution (SNAr) without metal catalysts. This approach achieved yields of 55–82% in 7–12 minutes, illustrating the efficiency of hybrid strategies [6]. Platelet aggregation inhibitors further exemplified this synergy: 4,7-disubstituted benzoxazinones with triazole motifs showed 2-fold lower IC₅₀ values than non-hybrid derivatives by reinforcing interactions with P2Y purinergic receptors [5].
The 8-amino-4-methyl configuration imparts critical electronic and steric influences that enhance target selectivity:
In CDK9 inhibitors, the 8-amino group enabled hydrogen bonding with Cys106 in the ATP-binding site, conferring >100-fold selectivity over CDK2 [1]. Physicochemical profiling of 8-amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (MW: 178.19 g/mol; LogP: 1.27; PSA: 55.56 Ų) confirms balanced hydrophilicity/lipophilicity for membrane permeability [2] [8]. The 4-methyl group further optimized kinetic solubility by reducing crystal lattice energy, facilitating intravenous formulation in preclinical models [1]. Comparative SAR studies revealed that 8-amino analogs exhibit 3–5× enhanced cellular activity over 8-H or 8-nitro derivatives in transcription-dependent cancer models, validating the amino group’s role in bioactivity [1] [4].
Table 2: SAR of 8-Position Modifications in 4-Methylbenzoxazinones
C-8 Substituent | CDK9 IC₅₀ (nM) | Antiproliferative Activity (MV4-11) | Solubility (μg/mL) |
---|---|---|---|
8-NH₂ | 18 | EC₅₀ = 0.15 μM | 32.5 |
8-H | 520 | EC₅₀ = 1.8 μM | 18.7 |
8-NO₂ | >1,000 | Inactive at 10 μM | <5 |
8-Cl | 210 | EC₅₀ = 0.9 μM | 24.1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7